![molecular formula C10H14N2OS B1597615 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde CAS No. 730997-87-2](/img/structure/B1597615.png)
4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde
Overview
Description
“4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde” is a chemical compound with the CAS Number: 730997-87-2 . It has a linear formula of C10H14N2OS . The compound has a molecular weight of 210.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2OS/c1-8-9(7-13)14-10(11-8)12-5-3-2-4-6-12/h7H,2-6H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.3 . The density is predicted to be 1.220±0.06 g/cm3 . The boiling point is predicted to be 357.8±34.0 °C .Scientific Research Applications
Pharmaceutical Research
Compounds with structures similar to “4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde” have been explored for their potential medicinal properties. For example, piperidine derivatives are often investigated for their antibacterial and antifungal activities . The thiazole moiety is also a common feature in various drugs due to its bioactive properties.
Safety and Hazards
Future Directions
The future directions for “4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde” would depend on its potential applications. Thiazole derivatives are known to have various biological activities and are used in the development of new pharmaceuticals . Therefore, future research could focus on exploring its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
This compound is used for proteomics research applications .
Mode of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities .
Result of Action
Related compounds have been reported to exhibit various biological activities .
properties
IUPAC Name |
4-methyl-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-9(7-13)14-10(11-8)12-5-3-2-4-6-12/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRLGMBBXTUOSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCCCC2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368518 | |
Record name | 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24834747 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
730997-87-2 | |
Record name | 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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